molecular formula C21H18ClN5O4S B2859827 N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide CAS No. 1223980-99-1

N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

Cat. No. B2859827
CAS RN: 1223980-99-1
M. Wt: 471.92
InChI Key: KPLHFOJKQYYEQK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4S and its molecular weight is 471.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis Compounds with similar heterocyclic frameworks, such as triazolo[4,3-a]pyrazines and related derivatives, have been synthesized and studied for their potential biological activities. These compounds often serve as key scaffolds in drug development due to their ability to interact with various biological targets through different modes of action. For instance, the synthesis and structural modification of β-lactams and their transformation into heterocycles highlight the importance of such chemical transformations in developing new therapeutic agents (Sápi et al., 1997).

Pharmacological Potential The introduction of triazole and pyrazole moieties, as seen in compounds structurally related to N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide, has been associated with significant pharmacological potential. These modifications allow for the exploration of various biological activities, such as antimicrobial, antifungal, and anticancer properties, by affecting the interaction with biological targets (Fedotov et al., 2022).

Anticancer and Antimicrobial Research Research on analogs with similar structural features has demonstrated promising results in the fields of anticancer and antimicrobial activities. The ability of these compounds to inhibit cancer cell growth and to act against microbial infections highlights their potential in therapeutic applications. Such studies are crucial for the development of new drugs with enhanced efficacy and specificity (Kumar et al., 2019).

Insecticidal Applications Additionally, the synthesis of heterocycles incorporating thiadiazole moieties and their evaluation as insecticidal agents against agricultural pests such as the cotton leafworm provides an avenue for the application of these compounds in pest management strategies. This reflects the diverse utility of such chemical frameworks beyond medicinal chemistry, extending to agricultural sciences (Fadda et al., 2017).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4S/c1-30-16-8-7-13(11-14(16)22)23-18(28)12-32-21-25-24-19-20(29)26(9-10-27(19)21)15-5-3-4-6-17(15)31-2/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLHFOJKQYYEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

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